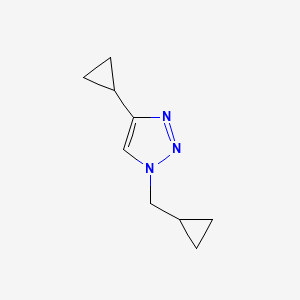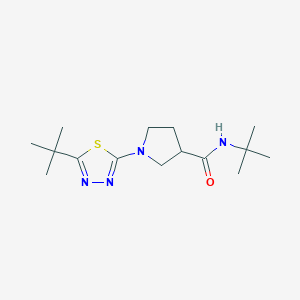
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is an organic compound that features a triazole ring substituted with cyclopropyl and cyclopropylmethyl groups Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles. The specific synthetic route may involve the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper catalysis to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced triazole rings.
科学研究应用
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclopropyl groups may enhance the compound’s stability and binding affinity.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: The parent compound without the cyclopropyl and cyclopropylmethyl groups.
4-phenyl-1H-1,2,3-triazole: A triazole derivative with a phenyl group instead of cyclopropyl groups.
4-methyl-1H-1,2,3-triazole: A simpler triazole derivative with a methyl group.
Uniqueness
4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
4-cyclopropyl-1-(cyclopropylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)5-12-6-9(10-11-12)8-3-4-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECARLCHHAAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B6470159.png)
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470174.png)
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)
![N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470191.png)
![N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470196.png)
![N-tert-butyl-1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470201.png)
![8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470207.png)
![3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470209.png)
![3-chloro-4-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470215.png)
![1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B6470229.png)
![3-tert-butyl-8-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470243.png)
![N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6470247.png)
